(3-(Acetamidomethyl)phenyl)boronic acid: A Comprehensive Technical Guide for Advanced Organic Synthesis
(3-(Acetamidomethyl)phenyl)boronic acid: A Comprehensive Technical Guide for Advanced Organic Synthesis
Abstract: This in-depth technical guide provides a comprehensive overview of (3-(Acetamidomethyl)phenyl)boronic acid, a vital reagent in contemporary organic synthesis. The document details its core chemical and physical properties, explores its primary application in Suzuki-Miyaura cross-coupling reactions, and presents field-proven experimental protocols. This guide is tailored for researchers, scientists, and professionals in drug development who aim to effectively utilize this versatile building block in their synthetic strategies.
Introduction: A Versatile Building Block for Modern Chemistry
(3-(Acetamidomethyl)phenyl)boronic acid is a bifunctional organic compound that has become increasingly significant in the fields of medicinal chemistry and materials science. Its unique structure, which includes a boronic acid group and an acetamidomethyl substituent on a phenyl ring, makes it an exceptionally valuable and adaptable component in synthesis. The boronic acid functional group is instrumental for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with high precision.[1] The acetamidomethyl side-chain offers a site for further molecular modifications or can serve as a key pharmacophore, impacting the biological activity and pharmacokinetic profiles of the resulting molecule. This dual functionality enables the construction of intricate molecular frameworks, establishing it as a fundamental reagent in the creation of pharmaceuticals, agrochemicals, and innovative materials.[2]
Core Physicochemical Properties
A solid understanding of a reagent's physical and chemical characteristics is essential for achieving successful and repeatable synthetic results. The information below is compiled from reputable chemical suppliers and databases to ensure its accuracy.
| Property | Value | Source |
| Molecular Formula | C9H12BNO3 | PubChem[3] |
| Molecular Weight | 193.01 g/mol | PubChem[3] |
| Appearance | White to off-white or light orange to yellow-green powder/crystals | ChemicalBook[2] |
| Melting Point | 135 °C (lit.) | Sigma-Aldrich, ChemicalBook[2] |
| Solubility | Soluble in Methanol | ChemicalBook[2] |
| CAS Number | 78887-39-5 | Sigma-Aldrich, ChemicalBook[2] |
Storage and Handling: (3-(Acetamidomethyl)phenyl)boronic acid is generally stable under typical laboratory conditions. However, similar to other boronic acids, it can undergo dehydration to form a trimeric boroxine anhydride.[4] It is advisable to store the compound in a cool, dry environment, with the container tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration is recommended. When working with this chemical, it is important to use standard personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.[5]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental method for C-C bond formation in modern organic synthesis, valued for its gentle reaction conditions and tolerance of a wide range of functional groups.[1][6] (3-(Acetamidomethyl)phenyl)boronic acid is an effective coupling partner in these reactions, enabling the attachment of the (3-(acetamidomethyl)phenyl) group to a variety of aromatic and heteroaromatic structures.[2]
3.1. The Catalytic Cycle: A Mechanistic View
The Suzuki-Miyaura coupling is understood to proceed through a catalytic cycle centered on a palladium(0) species. The main steps are as follows:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R-X), forming a Pd(II) complex.
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Transmetalation: The boronic acid, activated by a base, transfers its organic component to the palladium center, replacing the halide and creating a new Pd(II) complex.
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Reductive Elimination: The two organic groups on the palladium complex are joined, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-engage in the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.2. Field-Proven Experimental Protocol
The following protocol outlines a dependable procedure for the Suzuki-Miyaura coupling of (3-(Acetamidomethyl)phenyl)boronic acid with a generic aryl bromide. Note that optimization may be necessary for different substrates.
Materials:
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(3-(Acetamidomethyl)phenyl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
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Palladium(II) acetate (Pd(OAc)2) (2 mol%)
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Triphenylphosphine (PPh3) (8 mol%)
-
Potassium carbonate (K2CO3) (2.5 equivalents)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Instrumentation:
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
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Reaction Setup: In a Schlenk flask, combine the aryl bromide, (3-(Acetamidomethyl)phenyl)boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: To remove oxygen, which can deactivate the palladium catalyst, evacuate the flask and backfill it with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Using a syringe, add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask. Stir the mixture to ensure all solids are suspended.
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Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The ideal temperature may vary depending on the reactivity of the aryl bromide.
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Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within 2-12 hours.
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by column chromatography on silica gel to obtain the desired biaryl product.
Rationale for Experimental Choices:
-
Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for potential side reactions like homocoupling or degradation.
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Palladium Catalyst and Ligand: Palladium(II) acetate is a widely used and cost-effective palladium source that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a standard phosphine ligand that stabilizes the palladium catalyst and promotes the catalytic cycle.
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Base: Potassium carbonate is a moderately strong inorganic base essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.[6]
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Solvent System: The dioxane and water mixture is a common solvent system for Suzuki reactions. Dioxane helps to dissolve the organic reagents, while water is needed to dissolve the inorganic base and facilitate the formation of the active boronate species.
Spectroscopic Characterization
A thorough analysis of spectroscopic data is crucial for confirming the identity and purity of (3-(Acetamidomethyl)phenyl)boronic acid.
Expected Spectroscopic Data:
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¹H NMR (in DMSO-d₆):
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Aromatic protons are expected to appear in the 7.2-7.8 ppm range.
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The methylene protons (CH₂) of the acetamidomethyl group will likely be observed as a doublet around 4.2-4.4 ppm.
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The methyl protons (CH₃) of the acetamido group should appear as a singlet around 1.9-2.1 ppm.
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The amide proton (NH) is expected to be a triplet in the 8.3-8.5 ppm region.
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The boronic acid protons (B(OH)₂) will likely appear as a broad singlet, with a chemical shift that can vary with concentration.
-
-
¹³C NMR (in DMSO-d₆):
-
Aromatic carbons are expected to resonate between 125-140 ppm.
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The carbonyl carbon of the amide should be found around 168-170 ppm.
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The methylene carbon is anticipated in the 40-45 ppm range.
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The methyl carbon will likely be observed around 22-24 ppm.
-
-
Mass Spectrometry (ESI-): The expected [M-H]⁻ ion should be at m/z 192.0.
Conclusion and Future Outlook
(3-(Acetamidomethyl)phenyl)boronic acid is a highly effective and versatile reagent in modern synthetic chemistry. Its reliable performance in Suzuki-Miyaura cross-coupling reactions and the synthetic utility of the acetamidomethyl group enable the efficient creation of complex molecules for a wide range of uses. As the need for new pharmaceuticals and advanced materials continues to expand, the role of well-defined, functionalized building blocks like (3-(Acetamidomethyl)phenyl)boronic acid is set to grow. Future research will likely concentrate on broadening its use in other cross-coupling techniques and investigating its potential in the synthesis of novel bioactive compounds and functional polymers.[2]
References
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PubChem. (3-Acetamidophenyl)boronic acid Compound Summary. [Link]
-
PubChem. Phenylacetamidomethyl Boronic Acid Compound Summary. [Link]
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ResearchGate. Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. [Link]
-
SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
NIH National Library of Medicine. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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The Royal Society of Chemistry. Supporting Information for "A series of diboronic acid monomers for constructing boronic acid-functionalized linear polymers and their application in glucose sensing". [Link]
-
ResearchGate. 1H NMR data of N-protected amino acid derivatives of phenylboronic acid. [Link]
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ACS Publications. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
- Google Patents. Process for the preparation of substituted phenylboronic acids.
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ResearchGate. Synthesis of (Azidomethyl)phenylboronic Acids. [Link]
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Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]
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ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
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- 2. 3-Acetamidophenylboronic acid CAS#: 78887-39-5 [m.chemicalbook.com]
- 3. Phenylacetamidomethyl Boronic Acid | C9H12BNO3 | CID 9920615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
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